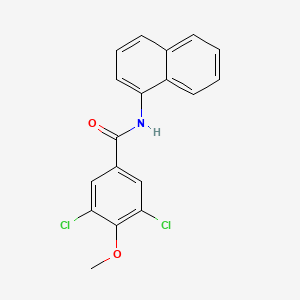
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate is a non-competitive inhibitor of EAATs, which are responsible for the uptake of glutamate in the brain. By inhibiting EAATs, this compound increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. However, this compound also has the potential to increase glutamate levels in areas of the brain where glutamate transmission is impaired, such as in epilepsy and stroke, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to increase extracellular glutamate levels in the brain, which can lead to excitotoxicity and neuronal damage. However, this compound has also been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate in lab experiments is its potency as an EAAT inhibitor. This compound has been shown to be more potent than other EAAT inhibitors such as DL-threo-beta-benzyloxyaspartate (this compound). However, one limitation of using this compound in lab experiments is its potential to cause excitotoxicity and neuronal damage at high concentrations.
Orientations Futures
For 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate research include further studies on its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize the potential for excitotoxicity and neuronal damage. Finally, the development of more potent and selective EAAT inhibitors may lead to the development of more effective therapies for neurological disorders.
Méthodes De Synthèse
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate can be synthesized through a multi-step reaction involving the condensation of 2-quinolinecarboxylic acid with tert-butyl-4-aminophenol, followed by the reaction with ethyl chloroformate. The final product is obtained through a purification process involving recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as glutamate excitotoxicity is thought to play a role in their pathogenesis.
Propriétés
IUPAC Name |
[2-(4-tert-butylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-22(2,3)17-11-8-16(9-12-17)20(24)14-26-21(25)19-13-10-15-6-4-5-7-18(15)23-19/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUWYZPOGJZPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)



